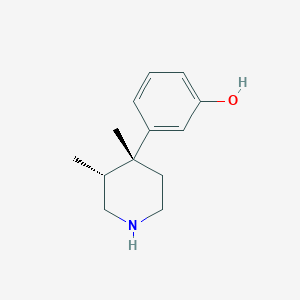

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

Description

Properties

IUPAC Name |

3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZDAOSDNCHKFE-GXFFZTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1(C)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC[C@@]1(C)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453444 | |

| Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119193-19-0 | |

| Record name | 3-[(3R,4R)-3,4-Dimethyl-4-piperidinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119193-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine mechanism of action

An In-depth Technical Guide on the Mechanism of Action of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a novel pharmacophore that is the foundation for a class of pure opioid receptor antagonists.[1] Unlike traditional opioid antagonists that rely on N-allyl or N-cyclopropylmethyl substituents, the antagonist properties of this class are conferred by the specific stereochemistry of the trans-3,4-dimethyl groups and the equatorial orientation of the 4-(3-hydroxyphenyl) group on the piperidine ring.[2][3] This core structure has been pivotal in the development of various therapeutic agents, including nonselective antagonists for obesity, peripherally selective antagonists like alvimopan for gastrointestinal disorders, and highly selective κ-opioid receptor (KOR) antagonists such as JDTic for treating depression, anxiety, and substance abuse.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of the parent compound, this compound, detailing its receptor binding profile, functional antagonism, and the downstream signaling pathways it modulates.

Core Mechanism of Action: Opioid Receptor Antagonism

This compound and its N-substituted derivatives function as competitive antagonists at opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation by endogenous or exogenous agonists typically leads to the coupling of inhibitory G-proteins (Gi/o).[2][5] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[5][6]

As an antagonist, this compound binds to the opioid receptors but does not induce the conformational change necessary for G-protein activation.[7] Consequently, it blocks the binding of agonist ligands and prevents the initiation of the downstream signaling cascade. The (3R,4R) stereoisomer consistently demonstrates higher potency as an opioid antagonist compared to its (3S,4S) counterpart.[1][2]

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound and its key derivatives at the µ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

| Compound/Derivative | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| RTI-5989-1 (N-phenylpropyl analog) | 0.74 | 322 | 122 | [1] |

| JDTic | 3.73 | 301 | 0.32 | [1] |

| Compound 5l | 0.2 | 6.4 | 12.7 | [1] |

Table 2: Functional Antagonist Potency (Kb/Ke/IC50, nM) of this compound Derivatives

| Compound/Derivative | Assay | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Reference |

| LY255582 | [35S]GTPγS (Kb) | 0.04 | 1.2 | 0.3 | [1] |

| LY255582 ((3R,4R)-isomer) | Cloned human µ-opioid receptor assay (IC50) | 1.9 | Not Reported | Not Reported | [2][8] |

| JDTic | [35S]GTPγS (Ki) | - | >16600 (delta/kappa ratio) | 0.006 | [4][9] |

| N-phenylpropyl analog (4b) | [35S]GTPγS (Ke) | 0.88 | 13.4 | 4.09 | [10][11] |

| N-methyl analog (8a) | [35S]GTPγS (Ke) | 508 | No antagonism | 194 | [10][11] |

Detailed Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors expressed in cell membranes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and subsequently calculate its binding affinity (Ki).

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ, δ, or κ-opioid receptor.

-

Radioligand: A selective radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR, [3H]naltrindole for DOR, or [3H]U-69,593 for KOR).

-

Test Compound: this compound or its derivatives.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration optimized for the assay (typically 10-20 µg per well).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand solution, and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand solution, and membrane suspension.

-

Competition: Serial dilutions of the test compound, radioligand solution, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Functional Assay for Opioid Antagonists

This assay measures the ability of a compound to antagonize agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins, providing a measure of the compound's functional antagonist potency (Kb or Ke).

Objective: To determine the functional antagonist potency of the test compound by measuring its ability to inhibit agonist-induced G-protein activation.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ, δ, or κ-opioid receptor.

-

Radioligand: [35S]GTPγS.

-

Agonist: A selective opioid receptor agonist (e.g., DAMGO for MOR, DPDPE for DOR, U-50,488 for KOR).

-

Test Compound (Antagonist): this compound or its derivatives.

-

Assay Buffer: Typically contains HEPES, NaCl, MgCl2, and saponin.

-

GDP: Guanosine diphosphate, to enhance the agonist-stimulated signal.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane and Reagent Preparation: Thaw cell membranes on ice. Prepare stock solutions of the agonist, antagonist, GDP, and [35S]GTPγS in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following:

-

Varying concentrations of the antagonist (test compound).

-

A fixed concentration of the agonist (typically its EC80 concentration).

-

Membrane suspension.

-

GDP solution.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the antagonist and agonist to bind to the receptors.

-

Initiation of Reaction: Add [35S]GTPγS to all wells to start the G-protein activation reaction.

-

Incubation: Incubate the plate for 30-60 minutes at 30°C with shaking.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the agonist-stimulated [35S]GTPγS binding as a function of the antagonist concentration.

-

Determine the IC50 of the antagonist from the resulting inhibition curve.

-

Calculate the antagonist dissociation constant (Kb or Ke) using the Cheng-Prusoff equation modified for functional antagonism.

-

Signaling Pathways and Visualizations

This compound, as a competitive antagonist, blocks the canonical signaling pathways of µ, δ, and κ opioid receptors. These receptors primarily couple to inhibitory G-proteins (Gi/o). The antagonism by this compound prevents the agonist-induced dissociation of the Gαi/o and Gβγ subunits, thereby inhibiting downstream effector modulation.

Figure 1: General mechanism of opioid receptor antagonism.

Downstream Effects of Antagonism:

-

Adenylyl Cyclase Pathway: By preventing the inhibition of adenylyl cyclase by Gαi/o, the antagonist allows for the continued conversion of ATP to cAMP. This maintains baseline levels of cAMP-dependent protein kinase (PKA) activity.

-

Ion Channel Modulation: The antagonism blocks the Gβγ-mediated activation of GIRK channels and the inhibition of voltage-gated calcium channels. This prevents the hyperpolarization of the neuronal membrane and the reduction in neurotransmitter release that would typically be induced by an opioid agonist.

Figure 2: Workflow for in vitro pharmacological characterization.

Conclusion

The this compound core structure is a validated pharmacophore for the generation of pure opioid receptor antagonists. Its mechanism of action is centered on competitive binding to µ, δ, and κ opioid receptors, thereby preventing agonist-mediated activation of Gi/o protein signaling pathways. The stereospecificity of the 3R,4R configuration is critical for its potent antagonist activity. The versatility of this scaffold has allowed for the development of N-substituted derivatives with tailored selectivity profiles, leading to clinically significant therapeutic agents. Further investigation into the structure-activity relationships of this class of compounds will continue to inform the design of novel antagonists with improved pharmacological properties for a range of clinical applications.

References

- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 4. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Opioid Receptors: Overview [jove.com]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. (+)-(3s,4s)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Pharmacological Profile of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine and its Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, a core scaffold for a class of potent opioid receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's receptor binding affinity, functional activity, and in vivo effects, alongside detailed experimental methodologies.

Introduction

The this compound scaffold is a novel pharmacophore that has been instrumental in the development of pure opioid receptor antagonists.[1][2] Unlike traditional opioid antagonists that often possess an N-allyl or N-cyclopropylmethyl substituent, the antagonist properties of this class are conferred by the specific stereochemistry of the 3- and 4-methyl groups and the equatorial orientation of the 4-(3-hydroxyphenyl) group on the piperidine ring.[3] This unique structural feature has led to the discovery of several significant compounds with diverse therapeutic potential, from managing obesity to treating substance abuse disorders.[2]

Receptor Binding Affinity

The affinity of this compound and its N-substituted derivatives for opioid receptors has been extensively characterized through radioligand binding assays. The (3R,4R) stereoisomer consistently demonstrates higher potency compared to its (3S,4S) counterpart.[1][4] The nature of the N-substituent plays a crucial role in modulating binding affinity and selectivity.[1]

| Compound | Receptor | Ki (nM) | Radioligand Used | Brain Region/Cell Line | Reference |

| [(+)-3R,4R]-3c | μ | 0.2 | [3H]Naloxone | Animal brain tissue | |

| κ | 3.29 | [3H]EKC | Animal brain tissue | [1] | |

| δ | 10.27 | [3H]DADLE | Animal brain tissue | [1] | |

| LY255582 ((3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl-4-(3-hydroxyphenyl)piperidine) | μ | 0.41 | [3H]Naloxone | Animal brain tissue | [1] |

| κ | 2.0 | [3H]EKC | Animal brain tissue | [1] | |

| δ | 5.2 | [3H]DADLE | Animal brain tissue | [1] | |

| JDTic ((3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide) | κ | 0.3 | Not Specified | Cloned opioid receptors | [5] |

| μ | 3.73 | [3H]DAMGO | Rat brain | [1] | |

| δ | 301 | [3H]DADLE | Rat brain | [1] |

In Vitro Functional Activity

Functional assays confirm that compounds based on the this compound scaffold are pure opioid receptor antagonists.[4] The [35S]GTPγS binding assay is a key method used to determine the functional activity of these compounds at G-protein coupled opioid receptors.

| Compound | Assay | Receptor | Potency (Ke/IC50, nM) | Efficacy | Reference |

| JDTic | [35S]GTPγS | κ | 0.006 (Ki) | Antagonist | [5][6] |

| N-phenylpropyl derivative (4b) | [35S]GTPγS | μ | 0.88 | Antagonist | [4] |

| δ | 13.4 | Antagonist | [4] | ||

| κ | 4.09 | Antagonist | [4] | ||

| 4b bioisostere (4b) | [35S]GTPγS | μ | 1.9 | Antagonist | [1] |

In Vivo Pharmacological Effects

In vivo studies have primarily focused on the antagonist effects on analgesia and food consumption. These studies highlight the potential therapeutic applications of this class of compounds.

| Compound | Animal Model | Assay | Effect | Dose (mg/kg, s.c.) | Reference |

| [(+)-3R,4R]-3c | Mouse | Writhing Assay | Antagonism of morphine-induced analgesia (μ) | 0.03 (AD50) | [1] |

| Antagonism of U50,488-induced analgesia (κ) | 0.25 (AD50) | [1] | |||

| Rat | Diuresis Assay | Antagonism of bremazocine-induced urination (κ) | 1.18 (ED50) | [1] | |

| Obese Zucker Rat | Feeding Inhibition | 20% reduction in food consumption | 0.11 (ED50) | [1] | |

| LY255582 | Mouse | Writhing Assay | Antagonism of morphine-induced analgesia (μ) | 0.015 (AD50) | [1] |

| Antagonism of U50,488-induced analgesia (κ) | 0.05 (AD50) | [1] | |||

| Rat | Diuresis Assay | Antagonism of bremazocine-induced urination (κ) | 0.38 (ED50) | [1] | |

| Obese Zucker Rat | Feeding Inhibition | 20% reduction in food consumption | 0.04 (ED50) | [1] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of test compounds to opioid receptors using radiolabeled ligands.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat for μ and δ, guinea pig for κ receptors) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1] The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]DAMGO for μ, [3H]DADLE for δ, or [3H]U69,593 for κ receptors) and various concentrations of the unlabeled test compound.[1] Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

Methodology:

-

Membrane Preparation: Cell membranes from cells stably expressing the human opioid receptor of interest are prepared.

-

Incubation: Membranes are incubated in a buffer containing GDP, [35S]GTPγS, a known opioid receptor agonist (to stimulate binding), and varying concentrations of the test antagonist compound.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined. The equilibrium dissociation constant (Ke) of the antagonist is then calculated.

Signaling Pathways

The this compound derivatives act as antagonists at opioid receptors, which are G-protein coupled receptors (GPCRs). They block the intracellular signaling cascade typically initiated by an agonist.

As antagonists, these compounds bind to the opioid receptor but do not induce the conformational change necessary for G-protein activation. This prevents the downstream effects of agonist binding, such as the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.

Conclusion

The this compound scaffold represents a significant advancement in the field of opioid pharmacology. The compounds derived from this core structure are potent and pure opioid receptor antagonists, with the (3R,4R) stereoisomer being crucial for high-affinity binding and antagonist activity. The versatility of the N-substituent allows for the fine-tuning of receptor selectivity and pharmacokinetic properties, leading to the development of compounds with potential applications in a range of therapeutic areas. This guide provides a comprehensive overview of the pharmacological profile of this important class of molecules, offering valuable data and methodologies for researchers in drug discovery and development.

References

- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists | RTI [rti.org]

- 3. (+)-(3s,4s)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Structure-activity relationship of dimethyl-hydroxyphenyl-piperidine analogs

An In-depth Technical Guide on the Structure-Activity Relationship of Dimethyl-hydroxyphenyl-piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals

The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold represents a significant class of compounds, primarily recognized for their potent and diverse activities at opioid receptors. Initially discovered as pure opioid receptor antagonists, subsequent medicinal chemistry efforts have elucidated a rich structure-activity relationship (SAR), leading to the development of selective ligands with therapeutic potential for various conditions, including obesity, postoperative ileus, depression, and substance abuse disorders.[1][2] This technical guide provides a comprehensive overview of the SAR of this fascinating class of molecules, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The core structure of these analogs is N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine. The N-methyl analog, LY99335, was one of the first in this series to be identified as a pure opioid antagonist, a surprising finding at the time, as N-methyl substitution in opioid ligands was typically associated with agonist activity.[1] This discovery paved the way for extensive exploration of how modifications to this scaffold influence its interaction with opioid receptors.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of dimethyl-hydroxyphenyl-piperidine analogs is highly dependent on the nature of the substituents at various positions of the molecule. The key areas of modification include the piperidine nitrogen (N1), the methyl groups at the C3 and C4 positions, and the 4-phenyl group.

The N-Substituent: A Key Determinant of Affinity and Selectivity

Unlike traditional opioid antagonists like naloxone, where antagonist activity is conferred by N-allyl or N-cyclopropylmethyl groups, all N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, including the N-methyl analog, act as pure opioid receptor antagonists.[3] The size and nature of the N-substituent play a crucial role in modulating the affinity and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

-

Small Alkyl Groups: The parent N-methyl analog (LY99335) is a pure antagonist but with relatively modest potency.[1]

-

Larger N-Substituents: The introduction of larger, more complex substituents on the nitrogen atom has led to the discovery of highly potent and selective antagonists. A prime example is JDTic, which incorporates a tetrahydroisoquinoline carboxamide moiety. This modification results in a compound with exceptionally high affinity and selectivity for the κ-opioid receptor.[4] JDTic has demonstrated kappa Ki values in the sub-nanomolar range (0.3 nM) and potent kappa antagonism (Ki = 0.006 nM in a functional assay), with high selectivity over µ and δ receptors.[4]

The trans-3,4-Dimethyl Groups: Impact on Selectivity

The stereochemistry and presence of the methyl groups at the C3 and C4 positions of the piperidine ring are important for conferring selectivity.

-

The trans configuration of the 3,4-dimethyl groups is a common feature of the most potent compounds in this class.

-

Removal of these dimethyl groups can lead to a shift in the selectivity profile. For instance, comparing JDTic to its analog AT-076 (which lacks the 3,4-dimethyl groups) revealed a significant increase in affinity for the Nociceptin/Orphanin FQ (NOP) receptor, suggesting that these methyl groups can influence selectivity among the different opioid receptor subtypes.[5]

The 4-(3-hydroxyphenyl) Group: Essential for Opioid Receptor Binding

The 3-hydroxyphenyl group at the C4 position is a critical pharmacophore for opioid receptor interaction, mimicking the phenolic moiety of tyrosine, an endogenous opioid peptide.

-

Phenolic Hydroxyl Group: The presence of the hydroxyl group on the aromatic ring significantly increases the potency of these compounds as opioid receptor ligands.[1]

-

Bioisosteric Replacements: The phenolic hydroxyl group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors. For example, a carboxamide group has been shown to be a good bioisostere for the phenolic group, maintaining high affinity for the µ-opioid receptor.[1]

Quantitative Data on Dimethyl-hydroxyphenyl-piperidine Analogs

The following tables summarize the binding affinities and functional potencies of key dimethyl-hydroxyphenyl-piperidine analogs at cloned human opioid receptors.

Table 1: Binding Affinities (Ki, nM) of Selected Analogs at Opioid Receptors

| Compound | N-Substituent | Receptor | Ki (nM) | Reference |

| JDTic | (3R)-7-hydroxy-N-((1S)-1-[...]-propyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | κ | 0.3 | [4] |

| (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analog (2c) | N-phenylpropyl | µ | 0.88 | [3] |

| δ | 13.4 | [3] | ||

| κ | 4.09 | [3] | ||

| 4b | H | µ | High Affinity | [1] |

Note: "High Affinity" is mentioned in the text without a specific numerical value.

Table 2: Functional Antagonist Potencies (Ke or IC50, nM) in [35S]GTPγS Assays

| Compound | Receptor | Potency (nM) | Assay Type | Reference |

| JDTic | κ | 0.006 | Ki | [4] |

| 4b | µ | 1.9 | IC50 | [1] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for key in vitro and in vivo assays used in the study of dimethyl-hydroxyphenyl-piperidine analogs.

Opioid Receptor Binding Assay (Competitive Radioligand)

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

-

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50) and to calculate the inhibitory constant (Ki).

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ, δ, or κ opioid receptor.

-

Radioligand: A selective radiolabeled ligand for the target receptor (e.g., [3H]-DAMGO for µ, [3H]-DPDPE for δ, [3H]-U69,593 for κ).

-

Test Compound: The dimethyl-hydroxyphenyl-piperidine analog of interest.

-

Non-specific Binding Control: A non-selective opioid receptor antagonist at a high concentration (e.g., 10 µM Naloxone).[6]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[6]

-

Scintillation Counter: For measuring radioactivity.[6]

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[6]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[6]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[6]

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to determine the IC50 value from the competition curve.[6]

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by monitoring its effect on G-protein activation.

-

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like an opioid receptor stimulates the binding of [35S]GTPγS to the Gα subunit. Antagonists block this agonist-stimulated binding.

-

Procedure: The assay is typically performed by incubating cell membranes expressing the opioid receptor of interest with a selective agonist (e.g., DAMGO for µ, DPDPE for δ, U69,593 for κ) in the presence and absence of the test compound, along with [35S]GTPγS.[3] The amount of bound [35S]GTPγS is then quantified.

-

Data Interpretation: A decrease in agonist-stimulated [35S]GTPγS binding in the presence of the test compound indicates antagonist activity. The potency of the antagonist is determined by its IC50 or Ke value.

In Vivo Analgesic Activity Assay (Rat Tail-Flick Test)

This is a standard method to assess the analgesic efficacy of novel compounds.[7]

-

Animals: Male Wistar rats (180-220g) are typically used.[7]

-

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before testing.[7]

-

Drug Administration: The test compound is administered, often intravenously (i.v.) or subcutaneously (s.c.). A control group receives the vehicle only.[7]

-

Tail Withdrawal Test: The distal part of the rat's tail is immersed in a water bath maintained at a constant temperature (e.g., 55°C).[7] The latency time for the rat to withdraw its tail is recorded. A cut-off time is established to prevent tissue damage.[7]

-

Measurements: Measurements are taken at various time points after drug administration to determine the onset and duration of the analgesic effect.[7]

-

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Opioid Receptor Signaling Pathway.

References

- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists | RTI [rti.org]

- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Opioid Receptor Binding Affinity of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

This technical guide provides a comprehensive overview of the opioid receptor binding affinity of the core chemical structure, (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Core Compound Overview

This compound serves as a crucial pharmacophore for a class of potent opioid receptor antagonists.[1] The trans-3,4-dimethyl stereochemistry, particularly the (3R,4R) configuration, has been shown to be generally more potent than the (3S,4S) isomer in receptor binding and antagonist activity.[1] This core structure has been the foundation for the development of various N-substituted derivatives to modulate affinity and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2]

Opioid Receptor Binding Affinity Data

The binding affinity of this compound derivatives is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibitor constant (Ki), with a lower Ki value indicating a higher binding affinity.

N-Substituted this compound Derivatives

The following table summarizes the binding affinities (Ki in nM) of various N-substituted derivatives at cloned human µ, κ, and δ opioid receptors.

| Compound | N-Substituent | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) | Reference |

| 5l | -(CH₂)₂-CH(OH)-Cyclohexyl (S-isomer at CH(OH)) | 0.2 | 12.7 | 6.4 | [1] |

| LY255582 | -(CH₂)₂-CH(OH)-Cyclohexyl (S-isomer at CH(OH)) | 0.04 | 0.3 | 1.2 | [1] |

| JDTic (10) | (3R)-7-hydroxy-N-((1S)-1-[...]-propyl)-...-carboxamide | - | 0.3 | >16600 | [3] |

Note: The core structure for the compounds in the table is this compound.

Comparison of Stereoisomers

The stereochemistry at the 3 and 4 positions of the piperidine ring significantly influences the binding affinity. The (3R,4R) isomers generally exhibit higher potency.

| Compound Isomers | N-Substituent | µ Ki (nM) | κ Ki (nM) | Reference |

| (3R,4R)-3h | -(CH₂)₂-CO-Cyclohexyl | 0.29 | 4.8 | [1] |

| (3S,4S)-3h | -(CH₂)₂-CO-Cyclohexyl | 0.82 | 15.3 | [1] |

| (3R,4R)-3c | -(CH₂)₃-Cyclohexyl | 0.5 | 11.7 | [1] |

| (3S,4S)-3c | -(CH₂)₃-Cyclohexyl | 1.4 | 28.5 | [1] |

Experimental Protocols

The determination of opioid receptor binding affinity involves several key experimental procedures.

Radioligand Binding Assay

This is a common method to determine the affinity of a test compound for a receptor.

Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

-

Radioligand (e.g., [³H]DAMGO for µ receptors, [³H]DPDPE for δ receptors, [³H]U-69,593 for κ receptors).[4]

-

Test compound (e.g., a derivative of this compound).

-

Non-specific binding control (e.g., Naloxone at a high concentration).[5]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer.[5]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.[5]

-

Total Binding: Contains assay buffer, radioligand, and membrane suspension.[5]

-

Non-specific Binding: Contains assay buffer, radioligand, non-specific binding control, and membrane suspension.[5]

-

Competitive Binding: Contains assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[5]

-

-

Incubation: Incubate the plate for a specified time (e.g., 120 minutes at room temperature) to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[5]

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[5]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.[5]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.[5]

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding.[5]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the agonist or antagonist activity of a compound by quantifying its effect on G-protein activation.

Objective: To determine the functional activity (agonist or antagonist) of a test compound at G-protein coupled opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

Test compound.

-

Known agonist and antagonist for control.

-

Assay buffer.

Procedure:

-

Membrane and Compound Preparation: Prepare cell membranes and serial dilutions of the test compound.

-

Incubation: Incubate the membranes with GDP, the test compound, and a known agonist (for antagonist testing) or buffer (for agonist testing).

-

Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.

-

Termination and Filtration: Stop the reaction and filter the mixture through glass fiber filters.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

-

Data Analysis:

-

For Agonists: Plot [³⁵S]GTPγS binding against the log of the test compound concentration to determine EC50 and Emax.

-

For Antagonists: Plot the response to a fixed concentration of agonist against the log of the test compound concentration to determine the Kb (antagonist dissociation constant).[1]

-

Signaling Pathways and Experimental Workflows

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through G-protein dependent and β-arrestin dependent pathways.[7][8]

G-Protein Signaling Pathway

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (Gi/o).[9] This results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.[9]

Caption: Canonical G-protein signaling pathway for opioid receptors.

β-Arrestin Signaling Pathway

Agonist binding also leads to the phosphorylation of the opioid receptor by G-protein-coupled receptor kinases (GRKs).[7] This phosphorylated receptor then recruits β-arrestin, which can lead to receptor desensitization, internalization, and initiation of G-protein-independent signaling cascades.[7][10]

Caption: β-Arrestin mediated signaling and receptor regulation pathway.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a novel compound follows a structured workflow from compound preparation to data analysis.

Caption: Workflow for opioid receptor binding affinity determination.

References

- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: Opioid Receptors: Overview [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a novel class of opioid receptor antagonists. This document details the pivotal structure-activity relationship (SAR) studies, key experimental methodologies, and the evolution of this chemical series from initial discovery to the development of clinically significant compounds.

Discovery and History: A Paradigm Shift in Opioid Pharmacology

The story of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines begins in the late 1970s with a surprising discovery by Zimmerman and coworkers. They reported that N-methyl-trans-3,4-dimethyl-4-phenylpiperidine was a pure opioid receptor antagonist. This was a groundbreaking finding because, at the time, it was a well-established principle in opioid pharmacology that an N-methyl substituent conferred agonist properties to a molecule. The antagonist effects were typically associated with larger N-substituents like N-allyl or N-cyclopropylmethyl.

Subsequent research demonstrated that the introduction of a hydroxyl group at the meta-position of the 4-phenyl ring significantly enhanced the antagonist potency.[1] This led to the development of the core pharmacophore: the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold.[1][2] The pure opioid antagonist activity of this class of compounds is a direct consequence of the substitution at the 3-position of the piperidine ring, rather than the nature of the nitrogen substituent.[2]

Extensive SAR studies revealed that the trans stereochemistry of the 3- and 4-methyl groups is crucial for pure antagonist activity.[2] The (3R,4R)-isomers were generally found to be more potent antagonists than their (3S,4S)-counterparts.[1][2] Any minor alterations to this core structure, such as a cis-dimethyl configuration or the replacement of the 4-methyl group with a larger alkyl group, often resulted in compounds with mixed agonist-antagonist profiles.[2]

This novel pharmacophore served as a lead structure for the development of several important opioid receptor antagonists, including nonselective antagonists for potential use in treating obesity (e.g., LY255582), peripherally selective antagonists for gastrointestinal disorders (e.g., Alvimopan), and potent and selective kappa opioid receptor antagonists for potential therapeutic applications in depression, anxiety, and substance abuse (e.g., JDTic).[1]

Logical Flow of Discovery and Development

References

The Crucial Role of Stereochemistry in the Opioid Receptor Activity of 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold has emerged as a significant pharmacophore in the development of potent and selective opioid receptor modulators. The spatial arrangement of the methyl groups at the 3 and 4 positions of the piperidine ring profoundly influences the affinity and functional activity of these compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This technical guide provides a comprehensive overview of the stereochemistry-activity relationships, detailed experimental protocols for assessing opioid receptor activity, and visualizations of the underlying signaling pathways.

Stereoisomer-Specific Opioid Receptor Activity

The orientation of the two methyl groups on the piperidine ring gives rise to different stereoisomers, primarily the trans and cis diastereomers. Within the trans configuration, two enantiomers exist: (3R,4R) and (3S,4S). Research has consistently demonstrated that the stereochemistry at these positions is a critical determinant of opioid receptor binding and functional efficacy, with the trans isomers generally exhibiting higher potency than their cis counterparts.

Quantitative Analysis of Stereoisomer Activity

The following tables summarize the binding affinities (Ki) and functional activities (antagonist activity, Ke, or agonist activity, ED50/EC50) of various N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine stereoisomers at the three main opioid receptors. The data highlights the superior potency of the (3R,4R)-isomers in many cases.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Stereoisomers

| Compound/Stereoisomer | N-Substituent | Mu (µ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) | Reference |

| LY255582 ((3R,4R)-isomer) | (S)-3-hydroxy-3-cyclohexylpropyl | 0.2 | 6.4 | 12.7 | [1] |

| JDTic ((3R,4R)-isomer) | See Ref.[2] for structure | - | >16600 | 0.3 | [2] |

| Alvimopan ((3R,4R)-isomer) | See Ref.[1] for structure | 0.77 | 4.4 | 40 | [1] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Opioid Receptor Antagonist Activity (Ke or Kb, nM) of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Stereoisomers

| Compound/Stereoisomer | N-Substituent | Mu (µ) Ke/Kb (nM) | Delta (δ) Ke/Kb (nM) | Kappa (κ) Ke/Kb (nM) | Reference |

| LY255582 ((3R,4R)-isomer) | (S)-3-hydroxy-3-cyclohexylpropyl | 0.04 | 2.8 | 0.3 | [1] |

| Compound 2a (trans-racemate) | Methyl | 29.3 | 681 | 134 | [3][4] |

| Compound 4b (trans-racemate) | Phenylpropyl | 0.88 | 13.4 | 4.09 | [3][4] |

| JDTic ((3R,4R)-isomer) | See Ref.[2] for structure | 570 (ratio to κ) | >16600 (ratio to κ) | 0.006 | [2] |

Note: Lower Ke/Kb values indicate more potent antagonist activity.

Table 3: Functional Opioid Receptor Agonist Activity (ED50, nM and Emax, %) of a related cis-isomer

| Compound/Stereoisomer | N-Substituent | Receptor | ED50 (nM) | Emax (%) | Reference |

| Compound 6a (cis-isomer) | Methyl | Delta (δ) | 8300 | 64 | [3][4] |

Note: This highlights that minor structural changes, such as stereochemistry, can switch a compound from an antagonist to a weak agonist at a specific receptor.

Core Experimental Protocols

The characterization of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines relies on a suite of in vitro assays to determine their binding affinity and functional activity at opioid receptors.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the opioid receptor.

1. Materials:

- Receptor Source: Cell membranes from stable cell lines expressing the recombinant human mu, delta, or kappa opioid receptor.

- Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) opioid ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ, or a non-selective antagonist like [³H]diprenorphine).[5][6]

- Test Compound: The 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine stereoisomer of interest.

- Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).[5]

- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[5]

- Filtration Apparatus: A cell harvester with glass fiber filters.[5]

- Scintillation Counter. [5]

2. Procedure:

- Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined protein concentration.[5]

- Assay Setup (in a 96-well plate):

- Total Binding: Assay buffer, radioligand, and membrane suspension.[5]

- Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[5]

- Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[5]

- Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[5][7]

- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[5]

- Washing: Wash the filters multiple times with ice-cold assay buffer.[5]

- Scintillation Counting: Measure the radioactivity retained on the filters.[5]

3. Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G proteins, a key step in opioid receptor signaling, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8] It can determine whether a compound is an agonist, antagonist, or inverse agonist.[8]

1. Materials:

- Receptor Source: Cell membranes expressing the opioid receptor of interest.

- [³⁵S]GTPγS: Radiolabeled guanosine triphosphate analog.

- GDP: Guanosine diphosphate, to facilitate the exchange reaction.

- Test Compound and Agonist/Antagonist Controls.

- Assay Buffer: Typically contains 50 mM Tris-HCl, MgCl₂, EGTA, and NaCl.[9]

2. Procedure:

- Incubation: Incubate the cell membranes with the test compound (and a known agonist if testing for antagonism), GDP, and [³⁵S]GTPγS in the assay buffer. The incubation is typically carried out at 30°C for 60 minutes.[9]

- Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, similar to the radioligand binding assay.

- Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified.

3. Data Analysis:

- Agonist Activity: An increase in [³⁵S]GTPγS binding compared to basal levels indicates agonist activity. Data is plotted to determine EC50 and Emax values.

- Antagonist Activity: A decrease in the [³⁵S]GTPγS binding stimulated by a known agonist indicates antagonist activity. The IC50 is determined, from which the equilibrium dissociation constant (Ke or Kb) can be calculated.

cAMP Inhibition Assay for Functional Activity

Opioid receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11]

1. Materials:

- Cell Line: A cell line stably expressing the opioid receptor of interest and a reporter system for cAMP levels (e.g., using HTRF or BRET).

- Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

- Test Compound and Agonist/Antagonist Controls.

- cAMP Detection Reagents.

2. Procedure:

- Cell Plating: Plate the cells in a 96-well plate.

- Compound Incubation: Incubate the cells with the test compound.

- Stimulation: Add forskolin to stimulate cAMP production.

- Detection: Add the cAMP detection reagents and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

3. Data Analysis:

- The signal is inversely proportional to the intracellular cAMP concentration.

- Agonist Activity: A decrease in the forskolin-stimulated cAMP signal indicates agonist activity.

- Antagonist Activity: The ability of the test compound to reverse the inhibition of cAMP production by a known agonist indicates antagonist activity. IC50 values are determined from the dose-response curves.

Visualizing Opioid Receptor Signaling and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Opioid Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

References

- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Radioligand-binding studies [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

In Vitro Characterization of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is a core chemical scaffold that has been instrumental in the development of potent and selective opioid receptor antagonists. This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its receptor binding affinity and functional antagonism at the mu (µ), kappa (κ), and delta (δ) opioid receptors. Detailed experimental protocols for key assays and a summary of its interaction with opioid receptor signaling pathways are presented to support further research and drug development efforts.

Introduction

The this compound scaffold is a key pharmacophore for a class of pure opioid receptor antagonists.[1] Unlike traditional opioid antagonists that often possess an N-allyl or N-cyclopropylmethyl substituent, the antagonist properties of this class are conferred by the specific stereochemistry of the 3,4-dimethyl groups and the orientation of the 4-(3-hydroxyphenyl) group on the piperidine ring.[2] The (3R,4R)-isomer, in particular, has been shown to exhibit greater potency compared to its (3S,4S)-enantiomer.[1] This guide focuses on the in vitro methodologies used to characterize the pharmacological profile of this important compound.

Receptor Binding Affinity

The binding affinity of this compound and its derivatives for the µ, κ, and δ opioid receptors is typically determined through competitive radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand with known affinity for a specific receptor subtype.

Table 1: Representative Opioid Receptor Binding Affinities (Ki) of this compound Derivatives

| Compound/Derivative | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |

| JDTic* | 3.73 | 0.32 | 301 | [1] |

| LY255582** | ~0.74 | - | - | [2] |

*JDTic is (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide.[3] **LY255582 is (3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl-4-(3-hydroxyphenyl)piperidine.[1] Note: Specific Ki values for the parent compound are not readily available in the provided search results, hence derivatives are presented.

Functional Antagonist Activity

The functional activity of this compound as an opioid receptor antagonist is commonly assessed using [³⁵S]GTPγS binding assays. This assay measures the extent to which the compound inhibits G-protein activation stimulated by an opioid agonist.

Table 2: Functional Antagonist Potency of this compound Derivatives

| Compound/Derivative | Assay | µ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor | Reference |

| JDTic* | [³⁵S]GTPγS | Ke = 0.006 nM (mu/kappa ratio = 570) | - | (delta/kappa ratio > 16600) | [3] |

| N-phenylpropyl derivative | [³⁵S]GTPγS | Ke = 0.88 nM | Ke = 4.09 nM | Ke = 13.4 nM | [4] |

*JDTic is (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide.[3]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for µ, κ, and δ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligands: [³H]DAMGO (for µ), [³H]U-69,593 (for κ), [³H]Naltrindole (for δ).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

Test compound solutions at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional antagonist potency (Ke) of the test compound.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Opioid agonist (e.g., DAMGO for µ).

-

Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[7]

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

-

Test compound solutions at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, the test compound (or buffer), and an opioid agonist to stimulate G-protein activation.

-

Incubation: Pre-incubate the plate at 30°C for 15-30 minutes.[8]

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction and incubate for an additional 60 minutes at 30°C.[7]

-

Filtration and Detection: Terminate the reaction by rapid filtration and measure radioactivity as described above.[7]

-

Data Analysis:

-

Determine the net agonist-stimulated [³⁵S]GTPγS binding.

-

Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC₅₀ value.

-

For antagonist potency (Ke), perform a Schild analysis by generating agonist dose-response curves in the presence of varying concentrations of the antagonist. The Ke can be calculated from the equation: Ke = [Antagonist] / (Dose Ratio - 1).[7]

-

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

Caption: Opioid Antagonist Signaling Pathway.

In the presence of an opioid agonist, the receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[9][10] this compound, as a competitive antagonist, binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents agonists from binding and initiating these downstream signaling events.

Caption: In Vitro Characterization Workflow.

Conclusion

The in vitro characterization of this compound through radioligand binding and functional assays confirms its role as a potent opioid receptor antagonist. The methodologies and data presented in this guide provide a framework for the continued investigation of this and related compounds. A thorough understanding of its in vitro pharmacological profile is essential for its potential development as a therapeutic agent and as a tool for probing the complexities of the opioid system. agent and as a tool for probing the complexities of the opioid system.

References

- 1. benchchem.com [benchchem.com]

- 2. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand-binding studies [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine: A Core Scaffold for Potent and Selective Kappa Opioid Receptor Antagonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The kappa opioid receptor (KOR) system is a critical modulator of mood, stress, pain, and reward, making it a prime target for therapeutic intervention in conditions such as depression, anxiety, and substance use disorders. The trans-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold represents a novel and highly significant pharmacophore in the development of pure opioid receptor antagonists. This guide focuses on the pharmacology of compounds derived from this core structure, with a primary emphasis on JDTic , a prototypical, highly potent, and selective KOR antagonist. JDTic's unique properties, including its high affinity, long duration of action, and oral activity, have established it as an invaluable tool for preclinical research and a foundational lead for drug development. This document provides a comprehensive overview of its pharmacological data, the experimental methodologies used for its characterization, and the key structural determinants of its activity.

Introduction: The Kappa Opioid System and the Rise of a Novel Antagonist

The endogenous opioid system, comprising receptors like the mu (μ), delta (δ), and kappa (κ), plays a pivotal role in central nervous system function. While mu-opioid receptor (MOR) agonists are potent analgesics, their use is hampered by high abuse liability and other adverse effects. The KOR system, primarily activated by the endogenous peptide dynorphin, is associated with dysphoria, stress, and negative affective states.[1][2] Consequently, antagonizing the KOR has emerged as a promising strategy for treating depression, anxiety, and addiction.[1][2]

Historically, KOR antagonists were derived from opiate structures. The discovery of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class marked a significant breakthrough, offering a novel, non-opiate chemical scaffold.[3] From this class, JDTic ((3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide) was identified as the first derivative with exceptionally high potency and selectivity for the KOR.[4][5] Its unique pharmacological profile has made it a benchmark for KOR antagonist research.

Molecular Profile and Mechanism of Action

JDTic is a potent, selective, and competitive antagonist of the kappa opioid receptor.[4][6] Its mechanism involves binding to the KOR with high affinity, thereby preventing the binding and action of endogenous agonists like dynorphin or synthetic agonists such as U-50,488.[6][7] The crystal structure of the human KOR in complex with JDTic reveals that its binding is stabilized by extensive interactions within the receptor's orthosteric pocket.[6][8] A critical interaction involves a salt bridge between the protonated amines of JDTic and the side chain of residue Asp1383.32, anchoring the ligand in the binding cleft.[6][8] JDTic demonstrates profound selectivity for the KOR over MOR and DOR, a crucial attribute for minimizing off-target effects.[5][6]

Quantitative Pharmacological Data

The pharmacological profile of JDTic has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity of JDTic

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Selectivity Ratio (μ/κ) | Selectivity Ratio (δ/κ) | Reference |

|---|---|---|---|---|---|---|

| Kappa (κ) | [3H]U-69,593 | Cloned Human Receptors | 0.3 | - | - | [5] |

| Mu (μ) | [3H]DAMGO | Cloned Human Receptors | - | - | - | |

| Delta (δ) | [3H]DPDPE | Cloned Human Receptors | - | - | - | |

| NOP | [3H]N/OFQ | CHO Cell Membranes | 12 | - | - | [9][10] |

| NET | [3H]Nisoxetine | Human Transporter | 54 | - | - |[9][10] |

Table 2: In Vitro Functional Antagonist Potency of JDTic

| Assay Type | Receptor | Agonist | Preparation | Potency (Ki or Ke, nM) | Selectivity (μ/κ) | Selectivity (δ/κ) | Reference |

|---|---|---|---|---|---|---|---|

| [35S]GTPγS | Kappa (κ) | U-50,488 | Cloned Human Receptors | 0.006 | 570 | >16,600 | [5] |

| [35S]GTPγS | Mu (μ) | DAMGO | Cloned Human Receptors | 3.42 | - | - | [5] |

| [35S]GTPγS | Delta (δ) | DPDPE | Cloned Human Receptors | >100 | - | - |[5] |

An analog of JDTic demonstrated a Ke value of 0.03 nM at the kappa receptor with 100-fold and 793-fold selectivity over mu and delta receptors, respectively.[11]

Table 3: In Vivo Antagonist Activity of JDTic

| Animal Model | Assay | Agonist | Route of Administration | Potency (AD50) | Duration of Action | Reference |

|---|---|---|---|---|---|---|

| Mouse | Tail-flick | Enadoline | s.c. | 4.1 mg/kg | Up to 2 weeks | [4] |

| Mouse | Tail-flick | Enadoline | p.o. | 27.3 mg/kg | Up to 28 days | [4] |

| Rat | U-50,488-induced diuresis | U-50,488 | s.c. | More potent than nor-BNI | - | [4] |

| Squirrel Monkey | Shock Titration | U-50,488 | i.m. | Effective rightward shift | - |[4] |

Kappa Opioid Receptor Signaling

The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[1][12] Agonist binding initiates a conformational change, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][13] The Gβγ subunit can directly modulate ion channels, namely by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs).[7] This collective action leads to neuronal hyperpolarization and reduced neurotransmitter release, producing the characteristic effects of KOR activation. JDTic acts by blocking the initial receptor activation, thus preventing these downstream signaling events.

Key Experimental Methodologies

The characterization of JDTic and related compounds relies on a standardized set of in vitro and in vivo assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of JDTic for opioid receptors.

-

Principle: The assay measures the ability of a test compound (JDTic) to compete with a radiolabeled ligand (e.g., [3H]U-69,593 for KOR) for binding to receptors in a tissue or cell membrane preparation.

-

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the target opioid receptor subtype (e.g., from CHO cells or guinea pig brain) are prepared via homogenization and centrifugation.

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (JDTic).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound as an agonist or antagonist at a GPCR.

-

Objective: To determine the functional potency (Ke) of JDTic as a KOR antagonist.

-

Principle: Agonist activation of a Gi/o-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated G proteins. An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS.

-

Protocol Outline:

-

Membrane Preparation: As described for the binding assay.

-

Incubation: Membranes are incubated with GDP, a KOR agonist (e.g., U-50,488), varying concentrations of the antagonist (JDTic), and [35S]GTPγS in an appropriate buffer.

-

Assay Termination & Separation: The reaction is stopped, and bound [35S]GTPγS is separated from unbound via filtration.

-

Quantification: Radioactivity on the filters is measured by scintillation counting.

-

Data Analysis: The ability of JDTic to produce a concentration-dependent rightward shift in the agonist's concentration-response curve is measured. The antagonist equilibrium dissociation constant (Ke) is calculated using the Schild equation.

-

In Vivo Mouse Tail-Flick Test

This is a classic test for assessing antinociceptive (analgesic) effects and their antagonism.

-

Objective: To evaluate the ability of JDTic to block the antinociceptive effects of a KOR agonist in vivo.

-

Principle: A noxious heat stimulus is applied to a mouse's tail, and the latency to a reflexive "flick" is measured. KOR agonists increase this latency, an effect that can be reversed by a KOR antagonist.

-

Protocol Outline:

-

Acclimation & Baseline: Mice are acclimated to the testing apparatus, and a baseline tail-flick latency is recorded.

-

Antagonist Administration: JDTic (or vehicle) is administered via the desired route (e.g., subcutaneous, oral) at a specified pretreatment time.

-

Agonist Administration: A selective KOR agonist (e.g., enadoline) is administered.

-

Testing: At the time of peak agonist effect, the tail-flick latency is measured again.

-

Data Analysis: The antagonist dose required to reduce the agonist's maximal possible effect by 50% (AD50) is calculated.

-

Structure-Activity Relationship (SAR) and Selectivity

The high potency and selectivity of JDTic are derived from specific structural features, often described by the "message-address" concept.[14]

-

The "Message" : The core (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is considered the "message."[3][14] The trans-dimethyl stereochemistry, specifically the (3R,4R) configuration, is crucial for conferring pure antagonist activity.[15][16] The equatorial orientation of the 3-hydroxyphenyl group is also vital for high-affinity binding.[15]

-